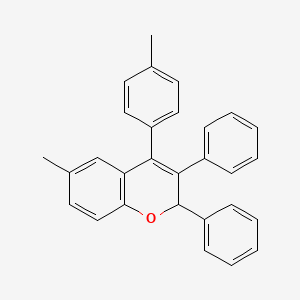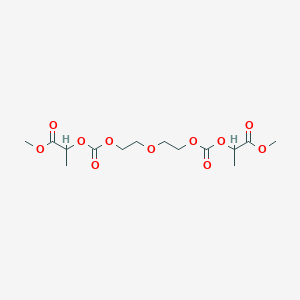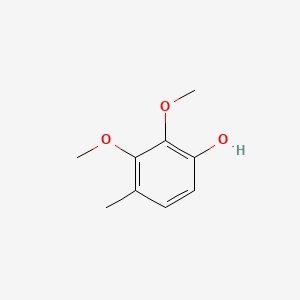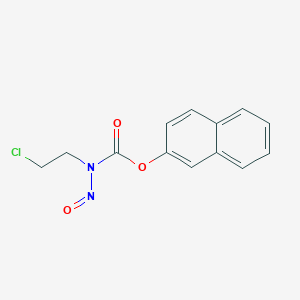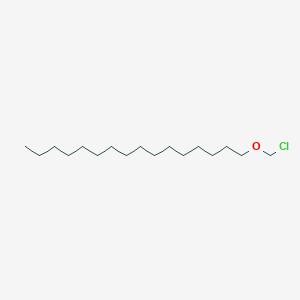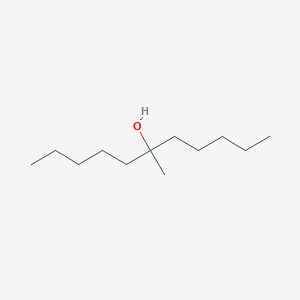
6-Methylundecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylundecan-6-ol is an organic compound with the molecular formula C12H26O It is a type of alcohol characterized by a methyl group attached to the sixth carbon of an undecanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylundecan-6-ol typically involves the alkylation of undecanol with a methylating agent. One common method is the reaction of undecanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone, 6-Methylundecan-6-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methylundecan-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Methylundecan-6-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane, 6-Methylundecane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Methylundecan-6-one
Reduction: 6-Methylundecane
Substitution: 6-Methylundecyl chloride
Scientific Research Applications
6-Methylundecan-6-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Methylundecan-6-ol involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylundecan-6-one: The ketone form of 6-Methylundecan-6-ol, used in similar applications.
6-Methylundecane: The fully reduced form, lacking the hydroxyl group.
2-Methylundecanal: Another methylated undecanol with different properties and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
5340-31-8 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
6-methylundecan-6-ol |
InChI |
InChI=1S/C12H26O/c1-4-6-8-10-12(3,13)11-9-7-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
RMTFYBCGUKERHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


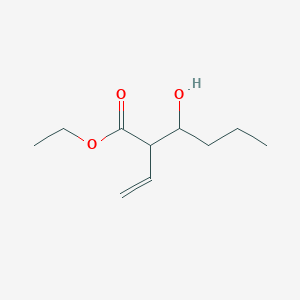
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
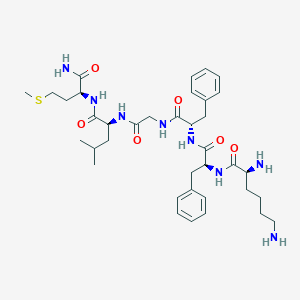
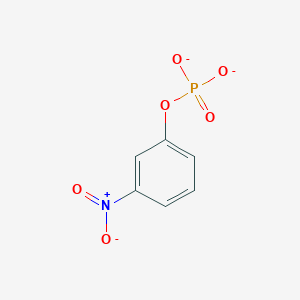

![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


